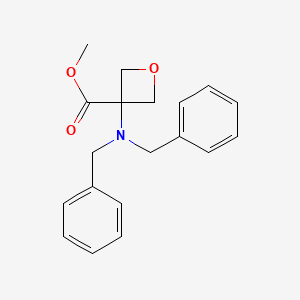![molecular formula C8H11N5 B2867158 4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole CAS No. 2320149-55-9](/img/structure/B2867158.png)
4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole is a heterocyclic compound that features both a triazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole typically involves the reaction of 4-methylpyrazole with a suitable triazole precursor. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the triazole ring, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions are possible, where halogens or alkyl groups replace hydrogen atoms on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole and pyrazole derivatives.
Substitution: Formation of halogenated or alkylated triazole-pyrazole compounds.
Scientific Research Applications
4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: Shares the pyrazole ring but lacks the triazole component.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar pyrazole structure with different substituents.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring with a morpholine substituent.
Uniqueness
4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-7-3-10-13(4-7)5-8-11-9-6-12(8)2/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVRFYYXWCBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2867083.png)
![4-(benzenesulfonyl)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2867084.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)
![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)
![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)


![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)


![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)
